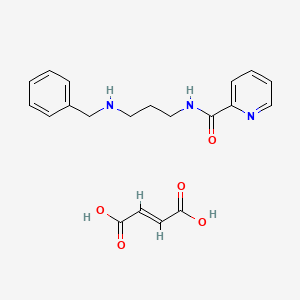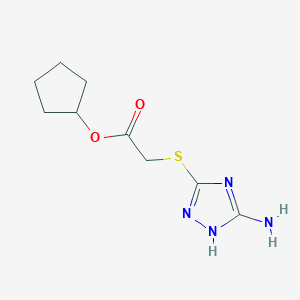
Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 3-benzylamino-propyl amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide typically involves the following steps:
Formation of Pyridine-2-carboxylic Acid: This can be achieved through the oxidation of 2-methylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation Reaction: The carboxylic acid group of pyridine-2-carboxylic acid is then converted to an amide group by reacting with 3-benzylamino-propylamine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Pyridine-2-carboxylic acid N-oxide derivatives.
Reduction: Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amine.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Applications De Recherche Scientifique
Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized pyridine derivatives.
Mécanisme D'action
The mechanism of action of Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the 3-benzylamino-propyl amide group, making it less versatile in certain applications.
3-Benzylamino-propylamine: Lacks the pyridine ring, limiting its use in coordination chemistry and organic synthesis.
Pyridine-2-carboxamide: Similar structure but without the benzylamino-propyl group, affecting its chemical reactivity and biological activity.
Uniqueness
Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide is unique due to the combination of the pyridine ring, carboxylic acid group, and 3-benzylamino-propyl amide group. This unique structure imparts specific chemical properties and biological activities, making it valuable in various research fields.
Propriétés
IUPAC Name |
N-[3-(benzylamino)propyl]pyridine-2-carboxamide;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.C4H4O4/c20-16(15-9-4-5-11-18-15)19-12-6-10-17-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-9,11,17H,6,10,12-13H2,(H,19,20);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCAZGBIJDPDEE-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(2-PYRIDYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B5477873.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,5-dimethyl-1H-1,2,4-triazole](/img/structure/B5477874.png)

![ethyl 4-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}piperidine-1-carboxylate](/img/structure/B5477883.png)
![(2E)-N-[2-(butan-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide](/img/structure/B5477895.png)

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5477919.png)
![1-acetyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B5477932.png)
![(2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5477945.png)

![1-(2,2-dimethylpropanoyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-3-carboxamide](/img/structure/B5477964.png)
![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5477965.png)
![[(Z)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] naphthalene-1-carboxylate](/img/structure/B5477966.png)
![(2E,5E)-2,6-bis[(2-phenylethyl)amino]hepta-2,5-dien-4-one](/img/structure/B5477974.png)
